molecular formula C28H27NO5 B11152490 6-hexyl-7-[(4-nitrophenyl)methoxy]-4-phenyl-2H-chromen-2-one

6-hexyl-7-[(4-nitrophenyl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11152490
M. Wt: 457.5 g/mol
InChI Key: IVDARYVRVXFMIG-UHFFFAOYSA-N
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Description

6-Hexyl-7-[(4-nitrophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-[(4-nitrophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol, hexyl bromide, and 4-phenylcoumarin.

    Formation of Intermediate: The first step involves the alkylation of 4-nitrophenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-nitrophenyl hexyl ether.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-phenylcoumarin in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-7-[(4-nitrophenyl)methoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of palladium on carbon to yield the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

6-Hexyl-7-[(4-nitrophenyl)methoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-hexyl-7-[(4-nitrophenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hexyl-7-methoxy-4-phenyl-chromen-2-one: Similar structure but lacks the nitro group.

    6-Hexyl-7-hydroxy-4-phenyl-chromen-2-one: Similar structure with a hydroxy group instead of the nitro group.

    6-Ethyl-7-methoxy-4-phenyl-chromen-2-one: Similar structure with an ethyl group instead of the hexyl group.

Uniqueness

6-Hexyl-7-[(4-nitrophenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

6-hexyl-7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C28H27NO5/c1-2-3-4-6-11-22-16-25-24(21-9-7-5-8-10-21)17-28(30)34-27(25)18-26(22)33-19-20-12-14-23(15-13-20)29(31)32/h5,7-10,12-18H,2-4,6,11,19H2,1H3

InChI Key

IVDARYVRVXFMIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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